Mebroqualone

Catalog No.
S1520514
CAS No.
4260-20-2
M.F
C15H11BrN2O
M. Wt
315.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mebroqualone

CAS Number

4260-20-2

Product Name

Mebroqualone

IUPAC Name

3-(2-bromophenyl)-2-methylquinazolin-4-one

Molecular Formula

C15H11BrN2O

Molecular Weight

315.16 g/mol

InChI

InChI=1S/C15H11BrN2O/c1-10-17-13-8-4-2-6-11(13)15(19)18(10)14-9-5-3-7-12(14)16/h2-9H,1H3

InChI Key

NBUSAPJNASSKBP-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3Br

Synonyms

3-(o-Bromophenyl)-2-methyl-4(3H)-quinazolinone; 3-(2-Bromophenyl)-2-methyl-4(3H)-quinazolinone;2-Methyl-3-(o-bromophenyl)-4-quinazolone; 2-Methyl-3-o-bromophenyl-4-quinazolinone; Mebroqualone; NSC 631646

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3Br

Analgesic and Sedative Effects:

Early research from the 1960s and 1970s explored mebroqualone's potential as an analgesic (pain reliever) and sedative. Studies in animals suggested analgesic properties, but human trials yielded mixed results. [Source: US National Institutes of Health. "[Pubmed Methaqualone pharmacology]"()] Concerns about its abuse potential and side effects, including dependence and overdose, ultimately led to its withdrawal from the market in many countries.

Research Tool:

Forensic Applications:

Mebroqualone's unique chemical structure allows for its detection in biological samples, making it a potential tool in forensic investigations. Analytical reference materials of mebroqualone are available for this purpose. [Source: GlpBio. "[Mebroqualone | Cas# 4260-20-2]"()]

Additional Considerations:

  • The information available on mebroqualone's scientific research is limited, and further studies are needed to fully understand its potential benefits and risks.
  • Due to its controlled substance status, research involving mebroqualone requires specific licenses and adherence to strict regulations.

Mebroqualone is a compound belonging to the quinazolinone class, specifically designed as a GABAergic agent. It is an analogue of mecloqualone, sharing similar sedative and hypnotic properties due to its activity as an agonist at the β subtype of the GABA A receptor. The compound was first synthesized in the 1960s and is characterized by its unique structure, which includes a bromine atom on the 3-phenyl ring, distinguishing it from mecloqualone, which contains chlorine instead . Mebroqualone has been illegal in Germany since 1998, but it has reportedly been available on the black market as a designer drug .

Similar to methaqualone, Mebroqualone is believed to exert its sedative effects by acting as an agonist at the GABA-A receptor, particularly the β subtype []. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and its interaction with GABA-A receptors promotes relaxation and sleep. However, the specific binding site and detailed mechanism require further investigation [].

Typical of quinazolinones. Notably, it can participate in reductive asymmetric desymmetrization, leading to the formation of N-C axially chiral derivatives. For instance, treatment with sodium borohydride can yield optically active derivatives . Additionally, diastereoselective α-alkylation reactions involving metallo enamines derived from mebroqualone have been explored, showcasing its versatility in synthetic organic chemistry .

Mebroqualone exhibits significant biological activity primarily through its interaction with GABA A receptors. It acts as a positive allosteric modulator, enhancing the effects of GABA, the major inhibitory neurotransmitter in the central nervous system. This action results in sedative and anxiolytic effects, similar to other compounds in its class . Its unique binding characteristics at the receptor level contribute to its pharmacological profile and differentiate it from other GABAergic agents.

The synthesis of mebroqualone can be achieved through several methods:

  • Reductive Asymmetric Desymmetrization: This method involves using chiral catalysts to achieve enantioselectivity during the synthesis of mebroqualone and its derivatives .
  • Diastereoselective Reactions: The compound can also be synthesized via diastereoselective α-alkylation processes involving metallo enamines derived from quinazolinones .

These methods highlight the compound's synthetic accessibility and potential for further derivatization.

Studies on mebroqualone have focused on its interactions with GABA A receptors. Research indicates that it binds effectively at specific sites within these receptors, enhancing their activity. This interaction is crucial for understanding how mebroqualone may exert its sedative effects compared to other GABAergic drugs . Further research into its pharmacodynamics and potential side effects is necessary to fully elucidate its safety profile.

Mebroqualone shares structural similarities with several other compounds in the quinazolinone class. Below is a comparison highlighting its uniqueness:

Compound NameKey FeaturesDistinguishing Factors
MethaqualoneSedative-hypnotic agentMore potent than mebroqualone; associated with higher abuse potential
MecloqualoneSimilar sedative propertiesContains chlorine instead of bromine on the phenyl ring
AfloqualoneUsed for muscle relaxationDifferent pharmacological profile; primarily muscle relaxant
EtaqualoneSedative effectsLess commonly used; different side effect profile
DiproqualoneAnalgesic and sedative propertiesDistinct mechanism of action compared to mebroqualone

Mebroqualone's unique bromine substitution and specific receptor interactions set it apart from these compounds, influencing both its pharmacological effects and potential therapeutic applications.

Mebroqualone was originally synthesized in the 1960s as part of pharmaceutical research into sedative-hypnotic compounds. It belongs to the quinazolinone class of compounds, which includes better-known substances such as methaqualone, mecloqualone, and etaqualone. Structurally, mebroqualone differs from mecloqualone by substituting a bromine atom for a chlorine atom on the 3-phenyl ring.

The compound remained relatively obscure until the late 1990s when it emerged on the German black market as a designer drug analogue of mecloqualone. This appearance coincided with increasing restrictions on better-known sedatives and the growing phenomenon of novel psychoactive substances (NPS) being marketed as legal alternatives to controlled substances. The German authorities responded by making mebroqualone illegal in 1998, though information about its regulatory status in other jurisdictions remains limited.

Research Objectives and Significance

Research into mebroqualone serves several important objectives across different scientific disciplines. From a medicinal chemistry perspective, studying mebroqualone and related quinazolinones provides insights into structure-activity relationships at GABA receptors, potentially informing the development of new therapeutic agents with improved safety profiles.

In forensic toxicology, understanding mebroqualone's pharmacological properties, metabolism, and detection methods is crucial for addressing cases involving this substance. The limited published information regarding its toxicity highlights the need for more comprehensive research, especially as novel psychoactive substances continue to present challenges for clinical and forensic practitioners.

More recently, mebroqualone has gained significance in synthetic organic chemistry as a target for developing enantioselective synthesis methods. Research published in 2016 demonstrated catalytic enantioselective synthesis of mebroqualone and its derivatives through reductive asymmetric desymmetrization, representing an advance in creating these compounds with specific stereochemical configurations.

Clandestine Manufacturing Methods

Clandestine laboratories producing mebroqualone typically employ simplified synthetic routes that circumvent the need for specialized equipment or advanced chemical expertise. Two primary methods dominate illicit production:

  • One-Step Synthesis:
    This method involves refluxing anthranilic acid with acetic anhydride and o-toluidine (or o-chloroaniline for halogenated derivatives) in the presence of polyphosphoric acid (PPA) as a dehydrating agent [5]. The reaction proceeds via cyclocondensation, forming the quinazolinone core directly. Purification is achieved by dissolving the crude product in methanol and precipitating the hydrochloride salt using diethyl ether [5].

  • Two-Step Synthesis:
    A more controlled approach involves first synthesizing N-acetylanthranilic acid from anthranilic acid and acetic anhydride. This intermediate is then condensed with o-toluidine using phosphorus trichloride (PCl₃) as a cyclizing agent [5]. While this method reduces side reactions compared to the one-step process, it requires handling hazardous reagents like PCl₃, which poses significant safety risks in unregulated settings.

Key Challenges in Illicit Production:

  • Inconsistent stoichiometry due to lack of analytical oversight.
  • Contamination from unreacted precursors or side products (e.g., dimerized quinazolinones).
  • Use of impure reagents, leading to reduced yields (typically 40–60% in clandestine settings) [5].

Precursor Utilization and Reaction Pathways

The synthesis of mebroqualone relies on readily available precursors, many of which are monitored under international drug control agreements:

PrecursorRole in SynthesisSource Availability
Anthranilic acidCore scaffold formationCommercial chemical suppliers [5]
Acetic anhydrideAcetylating agentRestricted in some jurisdictions [5]
o-ToluidineAryl amine donorControlled precursor [5]
Phosphorus trichlorideCyclization catalystIndustrial chemical suppliers [5]

Reaction Pathway Analysis:

  • Formation of N-Acetylanthranilic Acid:
    Anthranilic acid reacts with acetic anhydride to form N-acetylanthranilic acid, a critical intermediate. This step ensures proper acetylation of the amine group, facilitating subsequent cyclization [5].
  • Cyclocondensation:
    The intermediate reacts with o-toluidine under acidic conditions (PPA or PCl₃), leading to nucleophilic attack at the carbonyl carbon. This forms the quinazolinone ring via intramolecular dehydration [5].

  • Post-Synthetic Modifications:
    Illicit producers may introduce substituents at the C4′ position (e.g., bromine or methyl groups) to alter the compound’s physicochemical properties, though such modifications are rare due to increased synthetic complexity [1] [4].

Catalytic Asymmetric Synthesis of Derivatives

Recent advances in enantioselective synthesis have enabled the production of chiral mebroqualone derivatives with high optical purity. The most notable method involves reductive asymmetric desymmetrization using palladium catalysts:

Protocol:

  • Catalyst: (R)-DTBM-SEGPHOS-Pd(OAc)₂ (1–5 mol%) [1] [4].
  • Substrate: 3-(2,6-Dibromophenyl)quinazolin-4-ones.
  • Reducing Agent: Sodium borohydride (NaBH₄).
  • Conditions: Toluene solvent, 0–25°C, 12–24 hours [1].

Mechanistic Insights:
The palladium catalyst facilitates enantioselective monohydrodebromination of the dibromophenyl group, followed by kinetic resolution of the resulting monobromo intermediate. The enantiomeric excess (ee) depends critically on:

  • Substituents at the C4′ position (e.g., electron-withdrawing groups enhance ee) [1].
  • Stoichiometry of NaBH₄ (optimal at 2.5 equivalents) [4].
  • Reaction temperature (lower temperatures favor higher ee) [1].

Representative Results:

Derivative (R₂)ee (%)Yield (%)
-H8572
-Br9968
-CH₃9275

Data adapted from Hirai et al. (2016) [1] [4]

This methodology enables access to axially chiral mebroqualone derivatives, which are of interest for studying structure-activity relationships in GABA~A~ receptor modulation [1].

Mebroqualone functions as a positive allosteric modulator of GABA A receptors, specifically targeting the beta subtype with remarkable selectivity [2] [3]. The compound exhibits agonist activity at the beta subtype of the GABA A receptor, which serves as the primary mechanism for its sedative and hypnotic properties [2]. This selective interaction distinguishes mebroqualone from other central nervous system depressants, as it demonstrates negligible affinity for a wide array of other potential targets, including alternative neurotransmitter receptors and transporters [4].

The allosteric modulation mechanism involves binding to sites distinct from the orthosteric GABA binding site, allowing mebroqualone to enhance GABA-induced responses without directly activating the receptor in the absence of the endogenous neurotransmitter [4]. This characteristic positions mebroqualone as a selective GABA A receptor modulator that amplifies the natural inhibitory signaling while maintaining the physiological regulation of neurotransmitter activity [4].

Mebroqualone's binding affinity and selectivity profile demonstrate significant specificity for GABA A receptor subtypes containing beta subunits. The compound shows preferential binding to receptors composed of alpha, beta, and gamma subunits, with particular efficacy at the alpha1beta2gamma2 receptor subtype [4]. This subtype selectivity contributes to mebroqualone's distinct pharmacological profile compared to other quinazolinone derivatives.

The allosteric enhancement mechanism involves several key molecular interactions. Mebroqualone binding increases the apparent affinity of GABA for its orthosteric binding sites, thereby amplifying the inhibitory effects of the endogenous neurotransmitter [4]. This amplification occurs through conformational changes in the receptor protein that facilitate more efficient GABA binding and channel opening [4].

Structural Insights via Cryo-EM: Transmembrane Binding and Pore Dynamics

Cryo-electron microscopy studies have provided unprecedented insights into the molecular mechanisms of quinazolinone binding and receptor modulation. Research utilizing single particle cryo-electron microscopy (cryo-EM) has successfully localized the binding sites for quinazolinone compounds, including mebroqualone's structural analogs, to specific intersubunit transmembrane sites within GABA A receptors [5] [6] [7].

The transmembrane domain binding sites represent a critical component of quinazolinone pharmacology. These compounds bind to the same intersubunit transmembrane sites targeted by general anesthetics such as propofol and etomidate, specifically at the beta+/alpha− subunit interfaces [5] [6] [7]. This shared binding location suggests common mechanistic pathways among diverse classes of GABA A receptor modulators.

Structural analysis reveals that quinazolinones insert more deeply into subunit interfaces than previously characterized modulators [5] [6] [7]. This deeper insertion pattern correlates with enhanced potency, as demonstrated by 2-phenyl-3-(p-tolyl)-quinazolin-4(3H)-one (PPTQ), which exhibits approximately 50-fold higher modulatory potency than methaqualone due to its enhanced structural interactions [6] [7].

The pore dynamics alterations induced by quinazolinone binding represent a fundamental aspect of their mechanism of action. Binding of quinazolinones to transmembrane sites results in widening of the extracellular half of the ion-conducting pore [5] [6] [7]. This structural change follows a consistent trend among positive allosteric modulators in destabilizing the hydrophobic activation gate within the pore as the primary mechanism for receptor potentiation [5] [6] [7].

Quantitative measurements of pore widening demonstrate significant structural alterations upon quinazolinone binding. The distances between neighboring M2 helices (measured from carbon alpha atoms of alpha1serine272 and beta2threonine266) increase from 7.0 angstroms in GABA-only structures to 8.9-9.0 angstroms in quinazolinone-bound complexes [8]. This M2 helix separation directly correlates with the destabilization of the activation gate and subsequent enhancement of receptor activation [8].

Critical residue interactions have been identified through structural analysis and mutagenesis studies. Alpha1threonine265 (position 10′) and alpha1leucine269 (position 14′) represent essential determinants for quinazolinone potentiation, as these residues line the pore and make direct hydrophobic interactions with bound quinazolinones [8]. Mutations of these residues significantly impact quinazolinone-mediated receptor enhancement, confirming their importance in the allosteric mechanism [8].

Comparative Analysis with Methaqualone and Analogues

Mebroqualone belongs to the 2,3-disubstituted quinazolin-4(3H)-one family, sharing core structural features with methaqualone, mecloqualone, afloqualone, and diproqualone . The primary structural distinction lies in the halogen substitution pattern, where mebroqualone features a bromine atom at the 3-aryl position instead of the chlorine found in methaqualone and mecloqualone [10] [2] [3].

Comparative pharmacological analysis reveals both similarities and distinctions among quinazolinone derivatives. All quinazolinones exhibit central nervous system depressant effects via GABA A receptor modulation, but potency varies significantly across the series . Methaqualone serves as the prototype compound with established hypnotic efficacy, while mebroqualone demonstrates comparable sedative effects but with potentially higher toxicity in reported cases [11].

Structure-activity relationships within the quinazolinone series demonstrate the impact of substituent modifications on pharmacological activity. Halogen substitutions influence both binding kinetics and metabolic stability, with mebroqualone's bromine atom increasing molecular weight and polarizability compared to chlorine-containing analogs . This structural modification affects receptor binding affinity and duration of action .

Toxicological comparisons highlight important safety considerations among quinazolinone derivatives. Mebroqualone exhibits unique toxicity profiles with fatal blood concentrations ranging from 115 nanograms per milliliter to 10,228 nanograms per milliliter in reported cases [11]. This broad toxicity range suggests context-dependent toxicity mechanisms that may involve factors beyond simple dose-response relationships [11].

Stereochemical properties distinguish mebroqualone from other quinazolinone analogs through its unique enantiomeric behavior. Mebroqualone exhibits self-disproportionation of enantiomers with 68-81% yields from racemic mixtures using achiral chromatography . This stereochemical selectivity results from halogen bonding interactions where racemic crystals form syndiotactic arrays via bromine-sulfur interactions at 3.41 angstroms .

Regulatory status comparisons reflect the varied legal classifications of quinazolinone derivatives across different jurisdictions. Mebroqualone was made illegal in Germany in 1998 and appears to have been distributed on black markets as a designer drug analog of mecloqualone [2] [3] [12]. This regulatory pattern contrasts with methaqualone's broader international prohibition due to its extensive abuse history and addiction potential [13].

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

314.00548 g/mol

Monoisotopic Mass

314.00548 g/mol

Heavy Atom Count

19

Appearance

Assay:≥98%A neat solid

UNII

ST66S8F8EY

Other CAS

4260-20-2

Wikipedia

Mebroqualone

Dates

Last modified: 08-15-2023

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